molecular formula C22H27N3O7S B3058050 Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]- CAS No. 874804-45-2

Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-

Cat. No.: B3058050
CAS No.: 874804-45-2
M. Wt: 477.5 g/mol
InChI Key: XCOUFDBVRQZPBZ-UHFFFAOYSA-N
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Description

Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both oxazolidinyl and sulfonyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]- typically involves multiple steps, starting with the preparation of the oxazolidinyl and sulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various amines, sulfonyl chlorides, and oxazolidinones, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or oxazolidinyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and oxazolidinyl groups play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethanediamide, N1-[(4-methoxyphenyl)methyl]-N2-[2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-: Another compound with similar structural features but different functional groups.

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and applications.

Uniqueness

Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]- is unique due to its combination of sulfonyl and oxazolidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-15-12-18(8-9-19(15)31-3)33(28,29)25-10-11-32-20(25)14-24-22(27)21(26)23-13-16-4-6-17(30-2)7-5-16/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOUFDBVRQZPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301109440
Record name N1-[[3-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-45-2
Record name N1-[[3-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[[3-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-
Reactant of Route 2
Reactant of Route 2
Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-
Reactant of Route 3
Reactant of Route 3
Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-
Reactant of Route 4
Reactant of Route 4
Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-
Reactant of Route 5
Reactant of Route 5
Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-
Reactant of Route 6
Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-

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